Oxybuprocaine

Übersicht

Beschreibung

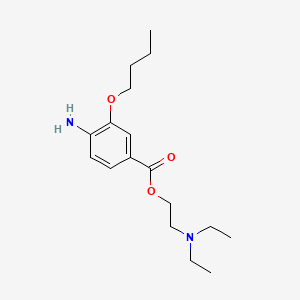

Oxybuprocaine, also known as benoxinate or BNX, is an ester-type local anesthetic primarily used in ophthalmology and otolaryngology . It is sold by Novartis under the brand names Novesine or Novesin . The safety of its use in pregnancy and lactation has not been established .

Synthesis Analysis

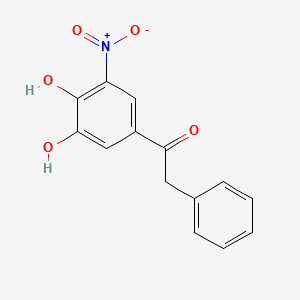

The synthesis of Oxybuprocaine involves several steps . The nitration of 3-hydroxybenzoic acid gives 3-hydroxy-4-nitrobenzoic acid. This is then subjected to Fischer esterification with ethanol to produce ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is prepared from potash, and alkylation with 1-bromobutane yields ethyl 3-butoxy-4-nitrobenzoate. The product is crystallized from hydrochloric acid, and halogenation with thionyl chloride gives 3-butoxy-4-nitrobenzoyl chloride .Molecular Structure Analysis

Oxybuprocaine has a molecular formula of C17H28N2O3 . It contains a total of 50 bonds, including 22 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic primary amine, 1 aliphatic tertiary amine, and 1 aromatic ether .Chemical Reactions Analysis

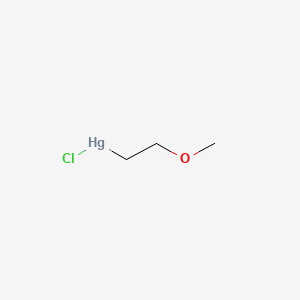

Oxybuprocaine is incompatible with silver and mercury salts, as well as alkaline substances. It also reduces the antimicrobial action of sulfonamides . A study found that oxybuprocaine has a parachute effect on the supersaturated state of anhydrous piroxicam crystals in the aqueous phase .Physical And Chemical Properties Analysis

Oxybuprocaine has an average mass of 308.416 Da and a monoisotopic mass of 308.209991 Da . A DSC curve of oxybuprocaine in a drug product showed an endothermic peak at 156.5, corresponding to the melting point of the pure drug .Wissenschaftliche Forschungsanwendungen

Ophthalmology

Oxybuprocaine is commonly used in ophthalmology to temporarily numb the front surface of the eye. This allows for procedures such as the measurement of eye pressure or the removal of a foreign body .

Supersaturation State Sustainer

Oxybuprocaine has been found to have a “parachute effect” on the supersaturated state of anhydrous piroxicam crystals. This function has been widely studied because it will improve the absorption of poorly water-soluble drugs .

Solubilizer

Oxybuprocaine can be used as a solubilizer. It controls the environment of the solution and the network of polymers is unnecessary. Therefore, it not only becomes a clue for elucidating the essential mechanism of the parachute effect of polymers but also enables us to rationally propose a new type of solubilizer .

Drug Absorption Enhancer

Oxybuprocaine can enhance the absorption of poorly water-soluble drugs. This is particularly useful in the pharmaceutical industry, where drug absorption can often be a limiting factor in the effectiveness of a drug .

Research Tool in Crystallography

In the field of crystallography, Oxybuprocaine can be used as a research tool to study the supersaturated state of drugs and the transformation of anhydrate to hydrate form .

Wirkmechanismus

Target of Action

Oxybuprocaine, also known as Benoxinate, primarily targets the sodium channels present in the neuronal membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Oxybuprocaine interacts with its target by binding to the sodium channels. This binding action reversibly stabilizes the neuronal membrane, which in turn decreases its permeability to sodium ions . As a result, the depolarization of the neuronal membrane is inhibited, effectively blocking the initiation and conduction of nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by Oxybuprocaine involves the transmission of nerve impulses . By inhibiting the depolarization of the neuronal membrane, Oxybuprocaine disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . The downstream effects of this disruption include a temporary loss of sensation in the area where the drug is applied.

Pharmacokinetics

The onset of anaesthesia with Oxybuprocaine starts with a latency of 30 to 50 seconds and lasts for about 10 to 30 minutes , depending on perfusion . The drug is metabolized by esterases in blood plasma and liver . .

Result of Action

The primary result of Oxybuprocaine’s action is a temporary loss of sensation in the area of application. This is achieved by blocking the initiation and conduction of nerve impulses, which effectively numbs the area and prevents any sensation of pain . This makes Oxybuprocaine particularly useful in medical procedures that require a local anesthetic, such as in ophthalmology and otolaryngology .

Action Environment

The action of Oxybuprocaine can be influenced by various environmental factors. For instance, it has been found that Oxybuprocaine has a “parachute effect” on the supersaturated state of anhydrous piroxicam crystals in the aqueous phase . This suggests that Oxybuprocaine can control the environment of the solution, and the network of polymers is unnecessary . .

Safety and Hazards

Zukünftige Richtungen

While oxybuprocaine is primarily used in ophthalmology and otolaryngology, research is ongoing to explore its potential uses in other areas. For example, a study found that oxybuprocaine has a parachute effect on the supersaturated state of anhydrous piroxicam crystals in the aqueous phase . This could potentially lead to new applications in the pharmaceutical industry.

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHHMUWAYWTMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13718-13-3 (hydrochloride), 5987-82-6 (mono-hydrochloride) | |

| Record name | Oxybuprocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048530 | |

| Record name | Benoxinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4), Very soluble (hydrochloride salt), 5.44e-01 g/L | |

| Record name | SID56320722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxybuprocaine binds to sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Oxybuprocaine | |

CAS RN |

99-43-4 | |

| Record name | Oxybuprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybuprocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benoxinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENOXINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXQ0JYM303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216.5 °C | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

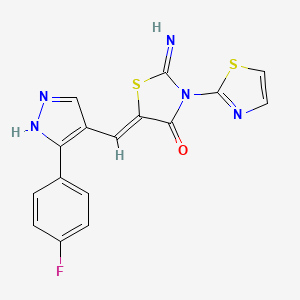

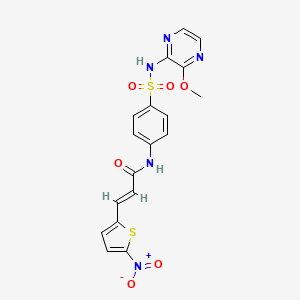

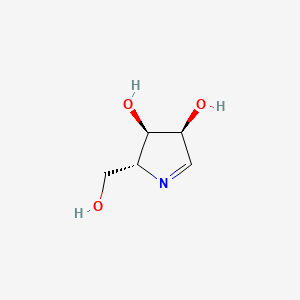

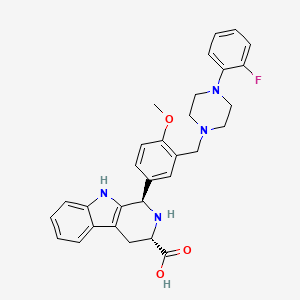

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/structure/B1678003.png)